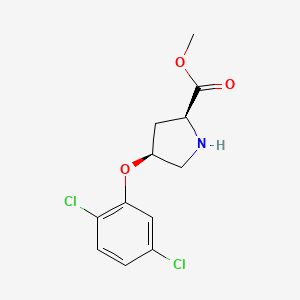

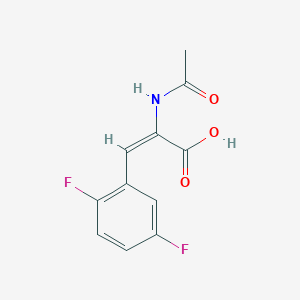

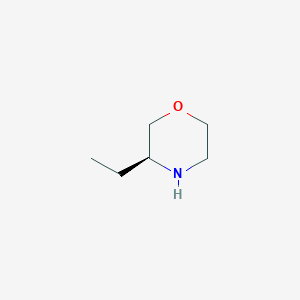

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate

Übersicht

Beschreibung

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, also known as dichloropyrrolidine-2-carboxylic acid methyl ester, is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a white, odorless, crystalline solid with a molecular weight of 304.07 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Cholinergic Channel Function

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown promising results in enhancing cognitive functions. In a study by Lin et al. (1997), this compound demonstrated positive effects in rodent and primate models of cognitive enhancement and showed a reduced propensity to activate peripheral ganglionic type receptors. The compound's favorable oral bioavailability makes it an attractive candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Catalysis in Chemical Synthesis

The compound has been used in asymmetric reactions catalyzed by chiral metal complexes. Inoguchi, Morimoto, and Achiwa (1989) prepared analogues of this compound, which significantly enhanced the enantioselectivity and activity of rhodium complex catalysts in the hydrogenation of dimethyl itaconate. This method was effectively employed in asymmetric synthesis of key intermediates for new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Enantiopure Coordination Partner for Cations

Wang and Englert (2019) reported on a light-atom compound related to methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, highlighting its role as an enantiopure coordination partner for cations. Despite minor resonant scattering, the absolute structure of this compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).

Synthesis of Pyrrolidines and Piperidines

Boto et al. (2001) described a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines using a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method introduces iodine at the previously unfunctionalized 3-position, allowing for various substituents to be introduced at C-2 (Boto, Hernández, de Leon, & Suárez, 2001).

Antifungal Activity

Schwan, Gray, and Wright (1979) synthesized a derivative of this compound that demonstrated significant antifungal activity against a spectrum of pathogenic yeast species, dermatophytic fungi, and Aspergillus niger (Schwan, Gray, & Wright, 1979).

Eigenschaften

IUPAC Name |

methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUZQDLRPNENB-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)

![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)

![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)